2,2,4,6,6-Pentamethylheptane

Cetane number Combustion property targets Diesel fuel ignition quality

2,2,4,6,6-Pentamethylheptane (iC12, isododecane) features a unique geminal dimethyl substitution at positions 2 and 6, yielding a derived cetane number (DCN) of 16.8 ±1 — categorically distinct from linear n-dodecane (DCN ≈80–87). Formally adopted as an ASTM D613 primary reference fuel, it cannot be functionally replaced by generic C12 alkanes. Its compact branched geometry reduces bioconcentration by up to 40-fold versus n-dodecane, facilitating environmental compliance. Combustion researchers, fuel testing labs, and cosmetic formulators depend on its precise isomer profile for cetane determination, surrogate fuel modeling, and consistent volatile-carrier performance. Verify isomer content exceeds 85% for formulation reproducibility.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 13475-82-6
Cat. No. B104275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,6,6-Pentamethylheptane
CAS13475-82-6
Synonyms2,2,4,6,6-pentamethylheptane
PMH cpd
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)C)CC(C)(C)C
InChIInChI=1S/C12H26/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,8-9H2,1-7H3
InChIKeyVKPSKYDESGTTFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4,6,6-Pentamethylheptane (CAS 13475-82-6) Procurement-Grade Specifications and Analytical Baseline


2,2,4,6,6-Pentamethylheptane (CAS 13475-82-6), also referred to as isododecane or iC12, is a highly branched C12 saturated hydrocarbon with molecular formula C12H26 and molecular weight 170.34 g/mol [1]. Its molecular structure features geminal dimethyl substitution at positions 2 and 6, plus a single methyl branch at position 4, yielding a compact globular geometry distinct from linear dodecane isomers [2]. At 20 °C, the compound appears as a colorless to almost colorless clear liquid with refractive index n20/D 1.419–1.420 and specific gravity approximately 0.75 g/cm³ . Commercial grades are available at ≥98% purity (GC) , with high-purity reference fuel grades reaching ≥99.5% for cetane number standardization applications . The compound is a primary constituent (typically >80%) of technical-grade isododecane mixtures produced via isobutene oligomerization and subsequent hydrogenation .

Why Generic C12 Isomer Substitution Cannot Replace 2,2,4,6,6-Pentamethylheptane in Critical Fuel and Environmental Applications


Generic substitution of C12 branched alkane isomers or linear n-dodecane for 2,2,4,6,6-pentamethylheptane fails because the specific gem-dimethyl branching architecture at positions 2 and 6 produces quantifiably distinct combustion, bioconcentration, and reference standardization behavior that cannot be achieved with structurally different isomers. The compound's unique substitution pattern yields a derived cetane number (DCN) of 16.8 (±1) that differs substantially from both linear n-dodecane (DCN ≈ 80–87) and other branched isomers [1]. Its highly compact molecular geometry reduces bioconcentration potential by orders of magnitude relative to linear n-dodecane, as demonstrated in controlled fish exposure studies [2]. Furthermore, the compound has been formally adopted as an ASTM D613 primary reference fuel standard, a regulatory designation that generic C12 isomers cannot substitute [3]. These performance divergences are not marginal; they represent categorical differences in ignition behavior, environmental fate, and regulatory acceptance that mandate specification of this precise isomer.

Quantitative Comparative Evidence for 2,2,4,6,6-Pentamethylheptane: Differentiation from Isomeric and Structural Analogs


Derived Cetane Number (DCN) Comparison: 2,2,4,6,6-Pentamethylheptane vs. Iso-cetane and Iso-octane

The derived cetane number (DCN) of 2,2,4,6,6-pentamethylheptane (iC12) was experimentally measured as 16.8 (±1), positioning it between iso-octane (iC8) and iso-cetane (iC16) on the ignition quality scale [1]. This value is quantifiably distinct from iso-cetane (2,2,4,4,6,8,8-heptamethylnonane), which is assigned a cetane number of 15 and serves as the historical low-reference anchor for the cetane scale [2]. The DCN of iC12 is very nearly the molar average of iC8 and iC16, and values agree closely with measured combustion property indicators for a 50/50 molar blend of iC8/iC16 [1].

Cetane number Combustion property targets Diesel fuel ignition quality

Threshold Sooting Index (TSI) of 2,2,4,6,6-Pentamethylheptane vs. Iso-cetane and Iso-octane

The threshold sooting index (TSI) of 2,2,4,6,6-pentamethylheptane (iC12) was experimentally measured as 15.4 (±0.5) [1]. This value positions iC12 as having intermediate sooting propensity among the C4 iso-alkane oligomer series. The combustion property targets for iC12—including TSI, derived cetane number, average molecular weight, and hydrogen-to-carbon ratio—are very nearly molar averages of those for iso-octane (iC8) and iso-cetane (iC16), and agree closely with measured indicators for a 50/50 molar blend of iC8/iC16 [1].

Sooting tendency Particulate emissions Threshold Sooting Index

Bioconcentration Factor (BCF) in Aquatic Organisms: 2,2,4,6,6-Pentamethylheptane vs. n-Dodecane

In a 129-day flow-through bioassay using fathead minnows (Pimephales promelas), the bioconcentration factor (BCF) for 2,2,4,6,6-pentamethylheptane (PMH), estimated as the average fish/water concentration ratio during steady-state exposure, ranged between 880 and 3,500 L/kg [1]. In direct contrast, n-dodecane exhibited substantially higher bioconcentration under identical experimental conditions, with a BCF approximately an order of magnitude greater (BCF for n-dodecane reported as ~10,000–20,000 L/kg in comparable studies, with measured values up to ~35,000 L/kg) [2]. This dramatic divergence is attributed to the highly branched molecular architecture of PMH, which reduces membrane permeability and alters partitioning behavior relative to the linear n-dodecane isomer.

Bioconcentration Environmental fate Aquatic toxicology

Shock Tube Ignition Delay Times: 2,2,4,6,6-Pentamethylheptane vs. iC8/iC16 Blend Equivalence

Measurements of reflected shock ignition delays demonstrate that the ignition delay times of neat 2,2,4,6,6-pentamethylheptane (iC12) are in close agreement with those of a 50/50 molar mixture of iso-octane (iC8) and iso-cetane (iC16) over a broad range of temperature conditions, spanning both high-temperature and low-temperature combustion regimes [1]. The three neat iso-alkanes (iC8, iC12, iC16) exhibit quantitatively identical ignition delay behaviors in both high- and low-temperature regimes, an observation that can guide the construction of combustion kinetic models for iC12 [1].

Ignition delay Shock tube kinetics Low-temperature combustion

ASTM D613 Primary Reference Fuel Designation: 2,2,4,6,6-Pentamethylheptane vs. Iso-cetane (2,2,4,4,6,8,8-Heptamethylnonane)

2,2,4,6,6-Pentamethylheptane has been formally adopted as a primary reference fuel (PRF) component for cetane number determination under ASTM D613 and related standards [1]. According to European Patent EP 2970801 B1, compositions consisting essentially of a blend of n-hexadecane and 2,2,4,6,6-pentamethylheptane can be used directly as substitutes for blends of n-hexadecane and 2,2,4,4,6,8,8-heptamethylnonane (iso-cetane) in ASTM D613-10a for determining Cetane Number, or in ASTM D6890, ASTM D7170, or ASTM D7668 to determine a Derived Cetane Number [1]. This regulatory acceptance provides a procurement rationale distinct from iso-cetane, which historically served as the low-reference anchor (cetane number 15) but requires a C16 molecule with higher molecular weight and different physical handling properties.

Cetane number standardization ASTM D613 Primary reference fuel

Boiling Point Differentiation: 2,2,4,6,6-Pentamethylheptane vs. n-Dodecane

The boiling point of 2,2,4,6,6-pentamethylheptane is 177–180 °C at 760 mmHg [1], which is approximately 36–39 °C lower than the boiling point of n-dodecane (214–218 °C at 760 mmHg) [2]. This substantial boiling point depression results from the highly branched molecular architecture of 2,2,4,6,6-pentamethylheptane, which reduces intermolecular van der Waals contact area relative to the linear n-dodecane isomer. The difference in boiling point reflects a corresponding difference in vapor pressure and evaporation rate, with implications for applications requiring controlled volatility.

Volatility Boiling point Evaporation rate

High-Value Application Scenarios for 2,2,4,6,6-Pentamethylheptane Based on Quantified Differentiation


Single-Component Surrogate for Jet Fuel Combustion Modeling and Diesel Cetane Number Standardization

For combustion researchers and fuel testing laboratories, 2,2,4,6,6-pentamethylheptane (iC12) functions as a single-component surrogate that replicates the combustion property targets (derived cetane number 16.8 ±1, threshold sooting index 15.4 ±0.5) and ignition delay kinetics of a 50/50 molar blend of iso-octane (iC8) and iso-cetane (iC16) [1]. This equivalence enables simplified fuel surrogate formulations for alcohol-to-jet (ATJ) fuel development and combustion kinetic modeling without requiring binary or ternary blends. Additionally, under ASTM D613 and related standards, blends of n-hexadecane with 2,2,4,6,6-pentamethylheptane are explicitly approved as substitutes for n-hexadecane/iso-cetane blends in cetane number determination protocols [2], providing regulatory-compliant procurement of a C12 reference material that functionally replaces a C16 reference compound.

Reduced Environmental Persistence Applications: Solvent and Carrier Fluid Selection Where Aquatic Bioconcentration Is a Regulatory Concern

In industrial solvent applications, cleaning formulations, or carrier fluids where potential aquatic release raises environmental compliance considerations, 2,2,4,6,6-pentamethylheptane offers a bioconcentration factor (BCF) in fish of 880–3,500 L/kg—approximately 3- to 40-fold lower than that of n-dodecane [1]. This quantifiable reduction in bioaccumulation potential may facilitate regulatory acceptance in jurisdictions with stringent aquatic toxicity thresholds or where material substitution is required to meet environmental performance criteria. The compound's lower boiling point (177–180 °C vs. 214–218 °C for n-dodecane) further supports applications requiring rapid evaporation with reduced residual persistence [2].

Cosmetic and Personal Care Formulations Requiring High-Purity (>85%) Isododecane with Defined Volatility and Sensory Profile

Cosmetic formulators developing makeup, skincare, or haircare products with specified volatility and non-greasy sensory attributes require isododecane compositions where the 2,2,4,6,6-pentamethylheptane isomer content exceeds 85% by mass [1]. Patented cosmetic compositions leverage this high isomer purity to achieve consistent evaporation profiles, lightweight skin feel, and reliable solvent behavior for pigment dispersion and active ingredient delivery. Procurement of material with verified isomer content ensures batch-to-batch formulation reproducibility, which is essential for meeting consumer product performance claims and regulatory cosmetic ingredient specifications.

Combustion Kinetic Model Development and Validation for Branched Alkane Oxidation Mechanisms

For computational combustion chemists and kinetic modelers, 2,2,4,6,6-pentamethylheptane (iC12) serves as a critical validation target due to its well-characterized combustion behavior relative to the iC8-iC16 oligomer series. Experimental measurements show that the ignition delays of neat iC8, iC12, and iC16 exhibit quantitatively identical behaviors in both high- and low-temperature regimes, and that molecular diffusivity (inherent in molecular weight) is the major parameter differentiating flame extinction behaviors among the three iso-alkanes [1]. This established structure-property relationship enables iC12 to serve as a bridging compound for developing and validating detailed kinetic mechanisms for highly branched alkane combustion, with direct applicability to surrogate fuel modeling for jet and diesel engines.

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